molecular formula C9H10N2 B1266151 2-(4-Aminophenyl)propanenitrile CAS No. 28694-90-8

2-(4-Aminophenyl)propanenitrile

Cat. No. B1266151
Key on ui cas rn: 28694-90-8
M. Wt: 146.19 g/mol
InChI Key: RZSVLKAIDMAXLB-UHFFFAOYSA-N
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Patent
US08084484B2

Procedure details

To the flask was added THF/EtOH (1:1, 70 mL) followed by 2-(4-nitrophenyl)-propionitrile (13.2 g, 74.9 mmol) and 10% palladium carbon (1.07 g) at room temperature. The reaction mixture was hydrogenated and stirred for 30 minutes at 47 psi to 28 psi then filtered through celite bed, and washed with EtOAc. The filtrate was concentrated in vacuo. The residue was purified by flash column chromatography on silica gel using EtOAc:hexanes (1:3) as eluant.
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
1.07 g
Type
catalyst
Reaction Step One
Name
THF EtOH
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH3:13])[C:11]#[N:12])=[CH:6][CH:5]=1)([O-])=O>[C].[Pd].C1COCC1.CCO>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH:10]([CH3:13])[C:11]#[N:12])=[CH:8][CH:9]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C#N)C
Name
palladium carbon
Quantity
1.07 g
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
THF EtOH
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1.CCO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes at 47 psi to 28 psi
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered through celite bed
WASH
Type
WASH
Details
washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC1=CC=C(C=C1)C(C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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